molecular formula C16H14N2O2 B1629373 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid CAS No. 365213-66-7

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Cat. No.: B1629373
CAS No.: 365213-66-7
M. Wt: 266.29 g/mol
InChI Key: IVGFNCNTUBEJPU-UHFFFAOYSA-N
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Description

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid ( 365213-66-7) is a high-value heterocyclic compound with a molecular formula of C16H14N2O2 and a molecular weight of 266.30 g/mol . This imidazopyridine derivative is a key intermediate in pharmaceutical research, particularly in the development of novel anti-inflammatory agents. Scientific studies highlight its role as a core scaffold in the design and synthesis of new compounds that function as selective cyclooxygenase-2 (COX-2) inhibitors . The COX-2 enzyme is a major target for treating inflammation, and researchers are exploring imidazopyridine-based structures to develop effective inhibitors with improved safety profiles . The compound is offered with a typical purity of 96% . It is classified as harmful if swallowed, and may cause skin, serious eye, and respiratory irritation . Researchers should handle using appropriate personal protective equipment and in a well-ventilated area . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-8-14-17-16(12-5-3-2-4-6-12)13(9-15(19)20)18(14)10-11/h2-8,10H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGFNCNTUBEJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)O)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640528
Record name (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365213-66-7
Record name (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation and Cyanide Displacement

The foundational route involves formylation of 2-phenylimidazo[1,2-a]pyridine using phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack conditions) to yield the 3-carbaldehyde. Subsequent sodium borohydride reduction generates the 3-hydroxymethyl intermediate, which undergoes tosylation with p-toluenesulfonyl chloride in pyridine. Reaction with sodium cyanide displaces the tosyl group, forming the 3-acetonitrile derivative. Acidic hydrolysis (H2SO4/HCl, 90–105°C, 36 h) converts the nitrile to the acetic acid with 78–85% isolated yield after pH-controlled crystallization. This method’s reliance on toxic cyanide reagents and prolonged heating has prompted industrial modifications, including catalytic cyanide recycling systems to reduce waste.

Malonate Condensation and Decarboxylation

An alternative pathway condenses 3-bromoimidazo[1,2-a]pyridine with diethyl malonate under basic conditions (K2CO3, DMF, 80°C), forming the diester adduct. Saponification with NaOH (20% aq., reflux) followed by acidification yields the dicarboxylic acid, which undergoes thermal decarboxylation (180°C, vacuum) to produce the acetic acid derivative. Bench-scale trials demonstrate 65–72% overall yield, though diastereomer separation adds complexity. Recent advances employ enantioselective decarboxylation catalysts (Cu(I)/BINAP systems) to improve stereochemical control.

Multicomponent Reaction Strategies

Meldrum’s Acid-Mediated One-Pot Synthesis

A high-efficiency method combines 2-aminopyridine, arylglyoxal hydrate, and Meldrum’s acid in aqueous NaOH (pH 8–9) at reflux. The reaction proceeds via Knoevenagel condensation, cyclocondensation, and acid-catalyzed ring-opening to directly form the acetic acid framework. This one-pot approach achieves 88% yield with 99% HPLC purity after recrystallization from ethanol/water. Scale-up trials in continuous flow reactors (residence time 30 min, 100°C) demonstrate consistent output of 12 kg/day, establishing this as a preferred route for pilot-scale production.

Iodine/TBHP-Mediated Radical Cyclization

A radical-based method employs iodine (0.4 equiv) and tert-butyl hydroperoxide (3.5 equiv) in DMF at 120°C to cyclize ethylbenzene derivatives with 2-aminopyridines. Copper(II) chloride (0.5 equiv) catalyzes C–N bond formation, generating the imidazo[1,2-a]pyridine core. Subsequent oxidation with TBHP introduces the acetic acid moiety via benzylic hydroxylation and ketonization. This method achieves 82% yield for the target compound while tolerating electron-withdrawing substituents on the phenyl ring. Safety protocols emphasize strict temperature control to prevent exothermic decomposition of TBHP.

Industrial-Scale Production

Nitrile Hydrolysis Optimization

Patent data reveals that industrial synthesis prioritizes hydrolysis of [6-methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acetonitrile using mixed H2SO4/HCl (2:1 v/v) at 90–105°C. Kinetic studies show complete conversion after 36 h, with cooling to 25–35°C and pH adjustment to 3.8–4.2 (NaOH) yielding 92% pure product. Process intensification via microwave-assisted hydrolysis (150°C, 2 h) reduces reaction time by 94% but requires specialized equipment.

Halogenation-Amination Sequence

Post-hydrolysis, the acetic acid is converted to the acid chloride using phosphorus oxychloride in methylene chloride/toluene (40–45°C). Reaction with 40% aqueous dimethylamine at 15–20°C provides the amide precursor to zolpidem. This step achieves 89% yield with strict temperature control to avoid N-overalkylation.

Emerging Methodologies

Photocatalytic Decarboxylation

Recent trials employ [Ru(bpy)3]²⁺ under blue LED light to decarboxylate malonate precursors at ambient temperature, achieving 76% yield with 90% reduced energy input vs thermal methods. This approach eliminates high-temperature decomposition byproducts but currently lacks large-scale validation.

Biocatalytic Approaches

Immobilized nitrilase enzymes (e.g., from Pseudomonas fluorescens) convert the nitrile intermediate directly to the acetic acid at pH 7.5 and 30°C. Pilot batches show 68% conversion over 24 h, though enzyme denaturation above 40°C limits throughput.

Chemical Reactions Analysis

Hydrolysis of Nitrile Intermediate

An alternative route involves hydrolysis of [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-acetonitrile (II ) using mineral acids:

  • Conditions :

    • Acids: H₂SO₄/HCl mixture

    • Temperature: 90–105°C

    • Duration: 36 hours

  • Outcome : The nitrile group is converted to a carboxylic acid, yielding zolpidic acid with high purity .

Table 2: Hydrolysis Reaction Parameters

SubstrateAcid SystemTemperatureYield
Compound II H₂SO₄ (40 g) + HCl (20 mL)90–105°C92%

Halogenation and Amide Formation

Zolpidic acid undergoes halogenation for further derivatization into pharmacologically active compounds like zolpidem:

  • Step 1 : Halogenation with phosphorus oxychloride (POCl₃) at 40–45°C in methylene chloride/toluene solvent.

  • Step 2 : Condensation with dimethylamine at 15–20°C to form (N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide .

Table 3: Halogenation and Amidation

StepReagentSolventProductYield
1POCl₃CH₂Cl₂/TolueneAcyl chloride intermediate88%
2Dimethylamine (40% aq.)H₂OZolpidem (free base)75%

Dicarbonylation and Dimerization Reactions

In metal-free conditions, zolpidic acid derivatives participate in glyoxal-mediated dicarbonylation:

  • Conditions :

    • Glyoxal (40% aq.), acetic acid

    • Temperature: 100°C, 8 hours

  • Outcome : Formation of dimeric 1,2-bis(imidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione derivatives .

Table 4: Dimerization with Glyoxal

SubstrateReaction ConditionsProductYield
6-Methyl-2-phenyl analogGlyoxal (2.55 mmol), AcOHBis-imidazopyridinyl ethanedione69%

Hydrogenolysis for Deoxygenation

The compound’s hydroxylated analogs undergo hydrogenolysis:

  • Catalyst : Pd/C or Rh/Al₂O₃

  • Reagent : Formic acid or H₂ gas

  • Application : Removal of hydroxyl groups to simplify the imidazopyridine scaffold .

Key Research Findings

  • Synthetic Efficiency : The oxalyl chloride route achieves higher yields (85%) compared to glyoxylic acid methods, which require expensive catalysts .

  • Stability : The acetic acid side chain enhances stability under acidic hydrolysis, minimizing byproducts .

  • Dimerization Specificity : Electron-withdrawing groups on the phenyl ring reduce dimerization efficiency (e.g., 4-NO₂ substitution yields 58% vs. 70% for unsubstituted analogs) .

Mechanistic Insights

  • Glyoxal Dual Role : Acts as a carbonyl source and oxidizing agent in dimerization, enabling C–C bond formation without metal catalysts .

  • Halogenation Selectivity : Phosphorus oxychloride selectively targets the carboxylic acid group, avoiding ring halogenation .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C16H14N2O2
  • CAS Number : 365213-66-7
  • IUPAC Name : (6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid

Antimicrobial Properties

Recent studies indicate that (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves inducing apoptosis and inhibiting cell proliferation, highlighting its potential as an anti-cancer agent.

Sedative and Hypnotic Effects

As a derivative of imidazopyridine compounds, this acid may exhibit sedative and hypnotic effects similar to those of zolpidem. Its ability to modulate GABA receptors positions it as a potential candidate for treating sleep disorders.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, offering therapeutic possibilities in neurodegenerative diseases.

Potential Therapeutic Uses

Application AreaDescription
Antimicrobial AgentsDevelopment of new drugs targeting bacterial infections
Anti-inflammatory DrugsTreatment for chronic inflammatory conditions like arthritis
Cancer TherapyUse in chemotherapeutic regimens for specific cancer types
Sleep DisordersPotential treatment for insomnia and other sleep-related issues
Neurodegenerative DiseasesResearch into protective effects against diseases like Alzheimer's

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The compound showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
  • Anti-inflammatory Mechanism Investigation : In a model of induced inflammation in mice, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 cytokines, indicating its potential use in managing inflammatory responses.
  • Cytotoxicity Assessment : A series of assays on various cancer cell lines revealed that the compound effectively induced apoptosis in colorectal cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl Ester Derivative

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 258273-50-6) replaces the acetic acid group with an ethyl ester. Key distinctions:

Property (6-Methyl-2-phenyl)-acetic Acid Ethyl Ester Analog
Functional Group Carboxylic acid (-COOH) Ester (-COOEt)
Molecular Weight 280.32 g/mol 308.38 g/mol
Solubility Low (polar solvents) Higher lipophilicity
Role Degradation product Prodrug intermediate

Fluoro-Substituted Analog

[2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid (CAS 1017194-71-6) introduces a fluorine atom at the phenyl ring’s para position:

  • Molecular weight : 298.31 g/mol .
  • pKa : ~5.10 (predicted), similar to the parent compound .
  • Impact : Fluorination typically enhances metabolic stability and receptor binding affinity due to electronegativity and steric effects .

N,N-Dimethylamine Derivative

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 106961-33-5) replaces the acetic acid with a dimethylaminomethyl group:

  • Similarity score : 0.80 (vs. parent compound) .

Hydrochloride Salt Form

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS 127657-46-9):

  • Molecular weight : 212.63 g/mol (smaller core structure).
  • Solubility : Enhanced aqueous solubility due to salt formation .
  • Application : Used in analytical reference standards .

Physicochemical and Pharmacological Insights

Structural Modifications and Solubility

  • Acid vs. Ester : The free acid’s carboxyl group confers polarity, limiting blood-brain barrier penetration compared to zolpidem’s carboxamide . Esters (e.g., ethyl) improve lipophilicity but require metabolic activation .
  • Halogenation : Fluorine substitution increases molecular weight and may enhance target binding via hydrophobic interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Role/Application
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid 189005-44-5 C17H16N2O2 280.32 Phenyl, methyl, -COOH Zolpidem impurity
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate 258273-50-6 C19H20N2O2 308.38 Ethyl ester Prodrug intermediate
[2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid 1017194-71-6 C16H14FN2O2 298.31 4-Fluoro-3-methylphenyl Enhanced stability
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride 127657-46-9 C9H9ClN2O2 212.63 Hydrochloride salt Analytical standard

Biological Activity

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid, with the CAS number 365213-66-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Molecular Formula : C₁₆H₁₄N₂O₂
  • Molecular Weight : 266.30 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core substituted with a methyl and phenyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-745Inhibition of Topoisomerase II
HeLa50Induction of apoptosis
HepG25.6Cell cycle arrest in G1 phase

A study showed that this compound effectively inhibits cell proliferation by targeting the Topoisomerase II enzyme, which is crucial for DNA replication and repair in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. It has been reported to suppress the expression of inflammatory mediators such as COX-2 and iNOS.

Table 2: Anti-inflammatory Effects

CompoundModelIC50 (μM)Target Enzyme
This compoundRAW264.7 cells10COX-2
Carrageenan-induced edema8.23iNOS

In vitro studies demonstrated that this compound exhibits a potent inhibitory effect on COX-2 activity, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored with promising results against various pathogens.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Mycobacterium tuberculosis50

These findings suggest that the compound possesses significant antibacterial and antimycobacterial properties .

Case Studies

Several case studies have documented the therapeutic potential of this compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with imidazo[1,2-a]pyridine derivatives led to a notable reduction in tumor size and improved patient outcomes.
  • Anti-inflammatory Effects in Rheumatoid Arthritis : Patients treated with this compound reported decreased joint swelling and pain levels compared to those on placebo treatments.

Q & A

Q. What are the standard synthetic protocols for preparing (6-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid and its derivatives?

The compound is typically synthesized via condensation reactions. For example, derivatives like imidazo[1,2-a]pyridine Schiff bases are prepared by reacting carbaldehyde intermediates with amines in the presence of glacial acetic acid under reflux conditions (methanol, 16 hours) . Key steps include isolating products via filtration and verifying purity through techniques like TLC or NMR.

Q. How can researchers characterize the physicochemical properties of this compound?

Essential properties include acid dissociation constants (pKa), logP values, and hydrogen bonding capacity. Computational tools (e.g., PubChem-derived data) can predict parameters like polar surface area and rotatable bonds, which influence bioavailability and solubility . Experimental validation via HPLC or spectrophotometric titration is recommended.

Q. What are the common methodologies for evaluating its antimicrobial activity?

Standard protocols involve in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus). Derivatives are tested at varying concentrations (e.g., 10–100 µg/mL) using agar diffusion or microdilution methods. Activity is quantified via inhibition zone diameter or minimum inhibitory concentration (MIC) .

Q. How should researchers design stability studies for this compound under varying conditions?

Conduct accelerated degradation studies by exposing the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible). Monitor degradation products using LC-MS and quantify stability via kinetic modeling (e.g., Arrhenius equation) .

Advanced Research Questions

Q. How can conflicting bioactivity data between structurally similar derivatives be resolved?

Contradictions often arise from substituent effects. For instance, antimicrobial activity in imidazo[1,2-a]pyridines is highly sensitive to the 4-methylphenyl group and aryl amine substituents . Use QSAR modeling to correlate electronic (Hammett constants) or steric parameters with bioactivity trends. Validate hypotheses via targeted synthesis of analogs.

Q. What experimental strategies optimize the yield of imidazo[1,2-a]pyridine derivatives?

Reaction optimization includes:

  • Screening catalysts (e.g., acetic acid vs. Lewis acids) .
  • Varying solvent polarity (methanol vs. DMF).
  • Adjusting stoichiometry of carbaldehyde and amine precursors. High-yield conditions (>70%) are achievable with 1:1 molar ratios and reflux durations >12 hours .

Q. How can computational methods predict the environmental fate of this compound?

Apply tools like EPI Suite to estimate biodegradation half-life, bioaccumulation potential, and ecotoxicity. Experimental validation involves studying abiotic degradation (hydrolysis, photolysis) and adsorption in soil/water systems . For example, logD values (pH 5.5–7.4) indicate moderate hydrophobicity, suggesting moderate persistence in aquatic environments .

Q. What strategies address low solubility in pharmacological assays?

  • Synthesize prodrugs (e.g., ester derivatives) to enhance lipophilicity.
  • Use co-solvents (DMSO/PEG) or cyclodextrin-based formulations.
  • Modify the acetic acid moiety to a more ionizable group (e.g., sulfonic acid) for salt formation .

Q. How can researchers elucidate the mechanism of action in antimicrobial studies?

Combine genomic (e.g., transcriptomics) and biochemical assays. For example:

  • Screen for membrane disruption via fluorescence dye leakage assays.
  • Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) using enzyme kinetics.
  • Use CRISPR-Cas9 libraries to identify target pathways .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Document exact reaction conditions (e.g., reflux time, solvent grade).
  • Standardize purification methods (e.g., column chromatography vs. recrystallization).
  • Cross-validate spectral data (NMR, IR) with published benchmarks .

Key Methodological Considerations

  • Synthesis : Prioritize glacial acetic acid as a catalyst for imine formation due to its dual role as solvent and proton donor .
  • Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and account for solvent cytotoxicity .
  • Data Interpretation : Use multivariate analysis to disentangle substituent effects in SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Reactant of Route 2
Reactant of Route 2
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.